2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a compound belonging to the imidazopyridine class, which is known for its diverse biological activities. This compound features a fused imidazole and pyridine ring system, which is structurally similar to purines, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach includes the reaction of 2,3-diaminopyridine with various aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of phase transfer catalysis and solid-liquid conditions has been reported to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets and pathways. It has been shown to act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in carbohydrate metabolism and other cellular pathways, making it a potential therapeutic agent for various conditions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in the development of drugs like zolpidem.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GABA A receptors and inhibit specific enzymes sets it apart from other imidazopyridine derivatives .
Properties
Molecular Formula |
C15H15N3S |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H15N3S/c1-10-5-6-11(2)12(8-10)9-19-15-17-13-4-3-7-16-14(13)18-15/h3-8H,9H2,1-2H3,(H,16,17,18) |
InChI Key |
YLTCFORMMOBRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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